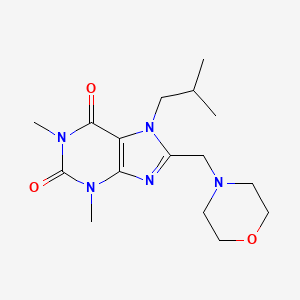

1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

Description

The compound 1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione (hereafter referred to as Compound A) is a purine-2,6-dione derivative with substitutions at positions 1, 3, 7, and 8. Its core structure includes:

- 1- and 3-methyl groups: These small alkyl substituents enhance metabolic stability and influence steric interactions at the purine core .

- 8-(morpholin-4-ylmethyl): A morpholine-derived substituent, introducing a polar, oxygen-containing heterocycle that may improve solubility and modulate receptor affinity .

Properties

IUPAC Name |

1,3-dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O3/c1-11(2)9-21-12(10-20-5-7-24-8-6-20)17-14-13(21)15(22)19(4)16(23)18(14)3/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPNAIAREPCNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. A common approach might include:

Starting Material: The synthesis often begins with a purine derivative.

Alkylation: Introduction of the 2-methylpropyl group through alkylation reactions.

Morpholine Addition: The morpholin-4-ylmethyl group can be added via nucleophilic substitution reactions.

Final Steps: The final steps may involve purification and crystallization to obtain the desired compound.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent . Its structural similarity to other purines suggests it may interact with various biological targets, particularly in the central nervous system. Research indicates that it may act as an inhibitor of vesicular monoamine transporter 2 (VMAT2), which is implicated in hyperkinetic disorders and other neuropsychiatric conditions .

Neuroprotective Effects

Studies have explored the neuroprotective properties of this compound. In vitro experiments have shown that it can protect neurons from oxidative stress and apoptosis. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antitumor Activity

Preliminary research indicates that 1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione exhibits antitumor activity . It has been tested against various cancer cell lines, showing inhibitory effects on cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Cardiovascular Research

The compound has also been evaluated for its effects on cardiovascular health. It may influence vascular smooth muscle cell function and contribute to the regulation of blood pressure through its action on purinergic receptors .

Case Study 1: VMAT2 Inhibition

A study published in a peer-reviewed journal demonstrated that compounds similar to this compound effectively inhibit VMAT2 activity in animal models. The results indicated a significant reduction in hyperactivity symptoms, suggesting potential for treating disorders like ADHD .

Case Study 2: Neuroprotection

In a controlled laboratory setting, researchers treated neuronal cultures with varying concentrations of the compound to assess its neuroprotective effects against glutamate-induced toxicity. The findings revealed a dose-dependent protective effect, highlighting the compound's potential for therapeutic use in neurodegenerative conditions .

Case Study 3: Anticancer Properties

A series of experiments conducted on human cancer cell lines showed that treatment with this purine derivative led to a marked decrease in cell viability and induced apoptosis. The study concluded that further investigation into the compound's mechanism of action could pave the way for new cancer therapies .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Substituent Variations at Position 7

Position 7 substitutions significantly influence lipophilicity and target engagement. Key comparisons include:

Key Insight : The isobutyl group in Compound A offers a balance between lipophilicity and steric demands, whereas aromatic or polar substituents (e.g., phenylpropyl or hydroxypropyl) alter solubility and binding specificity.

Substituent Variations at Position 8

Position 8 modifications impact electronic properties and heterocyclic interactions:

Key Insight : The morpholine group in Compound A provides a balance of polarity and rigidity, contrasting with sulfur-containing (thioxo) or nitrogen-rich (piperazinyl) substituents, which may prioritize different binding mechanisms.

Substituent Variations at Positions 1 and 3

Methyl groups at positions 1 and 3 are conserved in many analogs, but alkyl chain length variations exist:

Key Insight : Methyl groups at positions 1 and 3 optimize steric and metabolic profiles, whereas bulkier substituents (e.g., propyl or methoxymethyl) trade stability for altered physicochemical properties.

Biological Activity

1,3-Dimethyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione, often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a purine backbone substituted with a morpholine group and additional alkyl chains. The presence of multiple nitrogen atoms indicates potential interactions with nucleic acids and proteins.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors. For instance, studies on related purine derivatives suggest they can modulate the activity of phosphodiesterases (PDEs), which play a crucial role in the regulation of cyclic nucleotide levels within cells .

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of purine derivatives on cancer cell lines. A notable study demonstrated that similar compounds exhibit significant cytotoxicity against various tumor cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism. For example, it has been shown to inhibit adenosine deaminase (ADA), an enzyme that regulates adenosine levels in tissues. Elevated adenosine levels can lead to immunosuppression; thus, ADA inhibitors are explored for their potential in cancer immunotherapy .

Interaction with G Protein-Coupled Receptors (GPCRs)

Another area of interest is the interaction of this compound with GPCRs. Research indicates that certain purine derivatives can modulate GPCR signaling pathways, influencing processes such as platelet aggregation and vascular smooth muscle contraction . This could have implications for cardiovascular health and disease management.

Case Studies

- Study on Cytotoxic Activity : A study involving the evaluation of various purine derivatives highlighted that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent.

- Inhibition of Enzyme Activity : In vitro assays demonstrated that the compound significantly inhibited ADA activity at concentrations ranging from 10 to 50 µM. This inhibition was associated with increased levels of adenosine in treated cell cultures, suggesting a mechanism for its immunomodulatory effects.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.